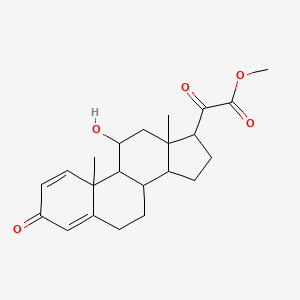

Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

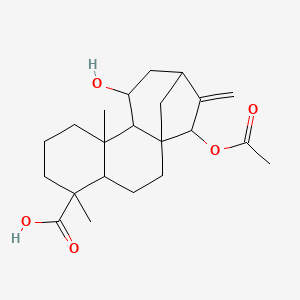

Methyl-11-Hydroxy-3,20-Dioxo-1,4-Pregnadien-21-oat ist eine bioaktive chemische Verbindung mit der Summenformel C22H28O5 und einem Molekulargewicht von 372,461 g/mol . Es ist bekannt für seine signifikante biologische Aktivität und wird hauptsächlich in Forschungseinrichtungen eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-11-Hydroxy-3,20-Dioxo-1,4-Pregnadien-21-oat umfasst mehrere Schritte, beginnend mit basischen Steroidvorläufern. Der Prozess beinhaltet typischerweise Hydroxylierungs-, Oxidations- und Veresterungsreaktionen unter kontrollierten Bedingungen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind häufig proprietär und können eine kundenspezifische Synthese erfordern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung ist aufgrund ihres spezialisierten Einsatzes in der Forschung nicht üblich. Wenn erforderlich, wird es in kleinen Mengen durch kundenspezifische Syntheseleistungen synthetisiert, die je nach Komplexität der Synthese mehrere Monate dauern können .

Chemische Reaktionsanalyse

Reaktionstypen

Methyl-11-Hydroxy-3,20-Dioxo-1,4-Pregnadien-21-oat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionswege zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch sich die Eigenschaften der Verbindung ändern .

Wissenschaftliche Forschungsanwendungen

Methyl-11-Hydroxy-3,20-Dioxo-1,4-Pregnadien-21-oat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer Steroidverbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht auf potenzielle therapeutische Anwendungen, insbesondere bei entzündungshemmenden und hormonellen Behandlungen.

Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von Methyl-11-Hydroxy-3,20-Dioxo-1,4-Pregnadien-21-oat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Es kann verschiedene biochemische Pfade modulieren, was zu Veränderungen der Zellfunktion und -aktivität führt. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen Kontext seiner Verwendung in der Forschung ab .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate involves multiple steps, starting from basic steroidal precursors. The process typically includes hydroxylation, oxidation, and esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require custom synthesis .

Industrial Production Methods

Industrial production of this compound is not common due to its specialized use in research. When required, it is synthesized in small quantities through custom synthesis services, which can take several months depending on the complexity of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties .

Wissenschaftliche Forschungsanwendungen

Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for potential therapeutic uses, particularly in anti-inflammatory and hormonal treatments.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific context of its use in research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-11β,17α,21-Trihydroxy-3,20-Dioxopregna-1,4-dien-16α-Carboxylat: Eine weitere Steroidverbindung mit ähnlichen strukturellen Merkmalen.

Fluorometholon: Ein Glukokortikoid mit entzündungshemmenden Eigenschaften.

Einzigartigkeit

Methyl-11-Hydroxy-3,20-Dioxo-1,4-Pregnadien-21-oat ist aufgrund seiner spezifischen Hydroxylierungs- und Veresterungsmuster einzigartig, die ihm besondere biologische Aktivitäten und chemische Eigenschaften verleihen. Seine präzisen Wirkungen und Anwendungen können sich deutlich von denen ähnlicher Verbindungen unterscheiden, was es zu einem wertvollen Werkzeug in der spezialisierten Forschung macht .

Eigenschaften

Molekularformel |

C22H28O5 |

|---|---|

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

methyl 2-(11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetate |

InChI |

InChI=1S/C22H28O5/c1-21-9-8-13(23)10-12(21)4-5-14-15-6-7-16(19(25)20(26)27-3)22(15,2)11-17(24)18(14)21/h8-10,14-18,24H,4-7,11H2,1-3H3 |

InChI-Schlüssel |

JZCOBGHTAHKMBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC12CC(C3C(C1CCC2C(=O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

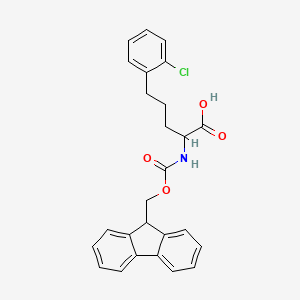

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)